N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
説明
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-12-2-5-14(10-16(12)20)21-17(24)11-22-8-9-23(18(22)25)15-6-3-13(19)4-7-15/h2-7,10H,8-9,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERLTNOWTRQFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with an isocyanate or carbodiimide under controlled conditions.
Introduction of Fluorinated Aromatic Rings: The fluorinated aromatic rings are introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted onto the aromatic rings using suitable fluorinating agents.
Coupling Reactions: The final step involves coupling the imidazolidinone core with the fluorinated aromatic rings using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aromatic Moieties
Compound 17 (from ):
- Structure: N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetamide.
- Key Differences: Replaces the 3-fluoro-4-methylphenyl group with a simpler 4-fluorophenyl. Incorporates a furan-2-ylmethyl substituent on the imidazolidinone ring.
Compound from :
- Structure: N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate.
- Key Differences:
- Contains a methylsulfinyl group and a pyridyl ring instead of the 2-oxoimidazolidin-1-yl system.
- Implications:
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (from ):
- Structure: A simpler acetamide with a single fluorophenyl group and a hydroxyimino substituent.
- Implications: Lacks the imidazolidinone ring, reducing conformational rigidity and likely diminishing biological activity .
Pharmacological and Physicochemical Comparisons
Biofilm Inhibition ( Context):
- The target compound’s 2-oxoimidazolidin-1-yl group is critical for inhibiting bacterial biofilm formation, a feature shared with Compound 17 but absent in non-imidazolidinone analogues like those in .
Crystallographic and Conformational Analysis ():
- N-Substituted 2-arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) exhibit planar amide groups and dimerization via N–H⋯O hydrogen bonding.
- Target Compound: The dual fluorination likely stabilizes similar dimeric conformations, improving crystallinity and bioavailability compared to non-fluorinated analogues .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide to improve yield and purity?
- Methodological Answer :
- Stepwise Synthesis : Employ multi-step reactions with controlled conditions (e.g., 60–80°C for amide coupling, anhydrous solvents like DMF or THF) to minimize side products .
- Catalyst Selection : Use coupling agents such as HATU or EDCI for efficient imidazolidinone ring formation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures >95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify fluorophenyl (δ 7.2–7.5 ppm) and imidazolidinone (δ 3.8–4.2 ppm) moieties .
- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion [M+H]+ matching theoretical m/z (e.g., 401.12 Da) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions in imidazolidinone) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility Profiling : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media, with dynamic light scattering (DLS) to detect aggregation .
- Stability Studies : HPLC monitoring under physiological conditions (pH 7.4, 37°C) over 24 hours to assess degradation .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling or functionalization reactions?
- Methodological Answer :
- Catalytic Pathways : Pd-mediated Suzuki-Miyaura coupling for aryl substitutions; DFT calculations to map transition states (e.g., B3LYP/6-31G* basis set) .
- Intermediate Trapping : Use low-temperature NMR (−40°C) to isolate reactive intermediates (e.g., enolate species during imidazolidinone ring formation) .
Q. How can computational modeling predict binding interactions with biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to fluorophenyl-recognizing domains (e.g., ATP-binding pockets) .
- MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability in lipid bilayers or protein complexes .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Dose-Response Normalization : Compare IC50 values using standardized protocols (e.g., MTT assay vs. radioligand binding) with positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites in hepatic microsomes that may influence potency discrepancies .
Q. How do structural conformers (e.g., rotamers, tautomers) impact crystallographic and spectroscopic data interpretation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
